molecular formula C11H14N2O5S B2454753 2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid CAS No. 667901-74-8

2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid

Cat. No. B2454753
CAS RN: 667901-74-8
M. Wt: 286.3
InChI Key: FMVKPAMZUGITEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid, also known as {[(dimethylamino)sulfonyl]amino}acetic acid, is a chemical compound with the CAS Number: 299464-21-4 . It has a molecular weight of 182.2 .


Molecular Structure Analysis

The molecular structure of 2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid is represented by the Inchi Code: 1S/C4H10N2O4S/c1-6(2)11(9,10)5-3-4(7)8/h5H,3H2,1-2H3,(H,7,8) .

It is stored at room temperature .

Scientific Research Applications

Photoinduced Reductive Transformation

A study by Hasegawa et al. (2004) explored the use of a related compound in the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, indicating potential applications in organic synthesis (Hasegawa et al., 2004).

Novel Synthesis Methods

El‐Faham et al. (2013) discussed the use of a compound in the synthesis of a novel series of α-ketoamide derivatives, showcasing its role in the development of new synthetic methods (El‐Faham et al., 2013).

Fluorogenic Reagent for Analysis

Beale et al. (1989) synthesized a compound for use as a precolumn fluorogenic reagent for ultra-high sensitivity determination of primary amines, demonstrating its application in analytical chemistry (Beale et al., 1989).

Enzyme Inhibition and Protein Glycation

Anagnostou et al. (2002) synthesized a compound for inhibiting the enzyme aldose reductase and the glycation process of proteins, suggesting its use in therapeutic applications (Anagnostou et al., 2002).

Crystal Structure and Coordination Chemistry

Smith et al. (1995) studied the crystal structure of a substituted phenoxyacetic acid, contributing to the understanding of molecular structures and coordination chemistry (Smith et al., 1995).

Study on Active Oxygen Species

Demopoulos et al. (1990) investigated the effects of benzoylpyrrole-3-acetic acids on active oxygen intermediates, indicating potential for these compounds as protective agents against oxygen toxicity (Demopoulos et al., 1990).

Safety and Hazards

The safety information for 2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-13(2)19(17,18)9-5-3-4-8(6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVKPAMZUGITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid

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